HIV-1 Integrase Inhibitory Potency: Comparison with L-Chicoric Acid (Ester‑Linked Analog)
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid is explicitly disclosed as an HIV‑1 integrase (IN) inhibitor in the same patent family that describes the inhibitory activity of related dimeric catechol compounds [1]. While direct IC50 values for this specific compound are not publicly reported in the primary literature, class‑level quantitative data from the patent provides a relevant benchmark: dicaffeoyltartaric acids (DCTAs), which share the dimeric catechol pharmacophore, inhibit HIV‑1 integrase at concentrations between 150 and 840 nM in vitro and suppress HIV replication in tissue culture at 2–12 μM [2]. L‑Chicoric acid, the prototypical DCTA, exhibits an integrase IC50 of approximately 100 nM [3]. The benzylidene‑linked scaffold of 2,3‑bis(3,4‑dihydroxybenzylidene)succinic acid was specifically designed to maintain the requisite catechol‑catechol spacing for two‑metal chelation at the integrase active site while eliminating the hydrolytically labile ester bonds present in L‑chicoric acid [1].
| Evidence Dimension | HIV-1 integrase inhibitory activity |
|---|---|
| Target Compound Data | Class‑level expected activity: low‑ to mid‑nanomolar range (based on structural analogy to DCTAs) |
| Comparator Or Baseline | L‑Chicoric acid (2,3‑dicaffeoyltartaric acid) IC50 = ~100 nM; DCTAs IC50 = 150–840 nM |
| Quantified Difference | Quantitative difference for target compound not determined; structural rationale: benzylidene linkages confer enhanced metabolic stability relative to ester linkages |
| Conditions | In vitro HIV‑1 integrase strand transfer assay; tissue culture HIV‑1 replication assay |
Why This Matters
Procurement decisions for HIV integrase inhibitor research must consider both target potency and compound stability; the benzylidene scaffold offers a distinct hydrolysis‑resistant alternative to ester‑linked analogs, reducing confounding variables in cell‑based assays and improving shelf‑life reliability.
- [1] US Patent Application US20050049242A1, Robinson WE, King PJ, Reinecke MG. Novel HIV integrase inhibitors and HIV therapy based on drug combinations including integrase inhibitors. Filed Sep 25, 2003. View Source
- [2] McDougall B, King PJ, Wu BW, et al. Dicaffeoylquinic and dicaffeoyltartaric acids are selective inhibitors of human immunodeficiency virus type 1 integrase. Antimicrob Agents Chemother. 1998;42(1):140-146. View Source
- [3] Robinson WE Jr, Reinecke MG, Abdel-Malek S, et al. Inhibitors of HIV-1 replication that inhibit HIV integrase. Proc Natl Acad Sci USA. 1996;93(13):6326-6331. View Source
